Methyl 3-amino-4-isopropoxybenzoate
Description
Significance of Aromatic Amines and Benzoate (B1203000) Esters as Synthetic Building Blocks
Aromatic amines and benzoate esters are fundamental classes of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules. numberanalytics.comwisdomlib.orgorganic-chemistry.org Their importance stems from their unique chemical properties and reactivity, which allow them to participate in a variety of chemical transformations.
Aromatic Amines:
Aromatic amines, also known as anilines, are characterized by an amino group (-NH2) attached to an aromatic ring. wisdomlib.org This structural feature imparts a unique reactivity to these molecules. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, which influences the compound's basicity and nucleophilicity. numberanalytics.com They are less basic than their aliphatic counterparts but are key participants in reactions like electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. fiveable.me This versatility makes them indispensable precursors for the synthesis of pharmaceuticals, dyes, pigments, and polymers. numberanalytics.comontosight.aisustainability-directory.com In medicinal chemistry, the aniline (B41778) motif is present in a significant number of FDA-approved drugs. cresset-group.com However, researchers sometimes seek to replace the aniline group to improve a drug's metabolic stability and reduce potential toxicity. cresset-group.comacs.org
Benzoate Esters:
Benzoate esters are formed from the condensation reaction of benzoic acid and an alcohol. rsc.org They are widely used as protecting groups in organic synthesis, a strategy to temporarily block a reactive site in a molecule to allow a reaction to occur elsewhere. organic-chemistry.org Beyond their role as protecting groups, benzoate esters are also key intermediates in the synthesis of more complex molecules. pharmalego.com They can be transformed into a variety of other functional groups, making them valuable building blocks for creating new chemical structures. researchgate.net The ester group can be hydrolyzed back to a carboxylic acid or reduced to an alcohol, providing pathways to different classes of compounds.
The combination of an aromatic amine and a benzoate ester within a single molecule, as seen in Methyl 3-amino-4-isopropoxybenzoate, creates a bifunctional compound with a rich and varied chemical reactivity, making it a valuable tool for synthetic chemists.
Overview of this compound as a Key Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical compounds. Its structure, featuring an amine group and a methyl ester attached to a substituted benzene (B151609) ring, allows for a variety of chemical modifications.
This compound and its close analogs are utilized in the preparation of a range of biologically active molecules. For instance, a similar compound, Methyl 3-amino-4-methylbenzoate, is used in synthesizing perfluoroalkylated indoles, which are valuable in drug development. chemicalbook.com It has also been employed in the creation of 4-(pyrimidin-2-ylamino) benzamide (B126) derivatives, which have been investigated as inhibitors of the hedgehog signaling pathway, a target in cancer therapy. chemicalbook.com
The synthetic utility of this class of compounds is further demonstrated by the use of related structures in various chemical reactions. For example, the amino group can be diazotized and coupled with other molecules, or it can undergo reactions to form amides. chemicalbook.com The ester group can also be modified, providing another point of diversification.
Position of this compound within Substituted Anilines and Benzoate Derivatives Research
This compound is situated at the intersection of two significant areas of chemical research: substituted anilines and benzoate derivatives. Research into substituted anilines is extensive, driven by their prevalence in pharmaceuticals and other industrial chemicals. researchgate.net Scientists continuously explore how different substituents on the aniline ring influence the molecule's properties, including its reactivity and biological activity. nih.gov The position and nature of these substituents can dramatically alter a compound's characteristics. nih.gov
Similarly, the study of benzoate derivatives is a mature field, with ongoing research into their synthesis and application. researchgate.net The ability to introduce various functional groups onto the benzoic acid framework allows for the fine-tuning of a molecule's properties for specific applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMBXXFMPWKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271464 | |
| Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-56-0 | |
| Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-4-(propan-2-yloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Reactivity and Derivatization Studies of Methyl 3 Amino 4 Isopropoxybenzoate
Reactions Involving the Aromatic Amino Group
The aromatic amino group is a primary site for a variety of chemical transformations, including reactions with electrophiles and cyclization precursors.
Acylation and Sulfonylation Reactions
The amino group of Methyl 3-amino-4-isopropoxybenzoate readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. These reactions are typically performed in the presence of a base to neutralize the acidic byproduct.
While specific studies on this compound are not extensively documented, the reactivity is analogous to other aminobenzoic acids and their esters. For instance, various aminobenzoic acids can be acylated by reacting a mixed anhydride of an N-acylamino acid with the aminobenzoic acid google.com. This general methodology is applicable for creating more complex amide derivatives. The sulfonylation of similar amino-aromatic compounds, such as 4-aminobenzoic acid derivatives, has been successfully used to produce a library of N-sulfonylated products nih.gov.
Table 1: Representative Acylation and Sulfonylation Reactions
| Starting Material | Reagent | Product Type |
|---|---|---|
| This compound | Acetyl Chloride | N-Acetylated Amide |
| This compound | Benzoyl Chloride | N-Benzoylated Amide |
Diazotization and Subsequent Transformations (e.g., Coupling Reactions)
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.
A key reaction of aryldiazonium salts is azo coupling, an electrophilic aromatic substitution where the diazonium cation acts as the electrophile, attacking an electron-rich aromatic ring (the coupling component), such as a phenol or an aniline (B41778), to form a brightly colored azo compound researchgate.netsapub.org. The position of the coupling is generally para to the activating group on the coupling component, unless that position is blocked researchgate.net. This reaction is fundamental in the synthesis of azo dyes sapub.org.
Table 2: Diazotization and Azo Coupling Transformation
| Step | Reactant(s) | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Diazotization | This compound | NaNO₂, HCl (aq), 0-5 °C | Methyl 3-diazonium-4-isopropoxybenzoate chloride |
Condensation Reactions leading to Schiff Bases and Imine Derivatives
The amino group can undergo condensation reactions with aldehydes or ketones to form Schiff bases (or imines). This reaction typically involves heating the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. The formation of the characteristic imine (C=N) bond can be confirmed by spectroscopic methods acs.org. The synthesis of Schiff bases from various aminobenzoic acids and their derivatives has been widely reported, demonstrating the general applicability of this reaction nih.govresearchgate.netasianpubs.orgresearchgate.netmdpi.com.
Table 3: Formation of Schiff Bases
| Amine Reactant | Carbonyl Reactant | Product |
|---|---|---|
| This compound | Benzaldehyde | Methyl 3-(benzylideneamino)-4-isopropoxybenzoate |
| This compound | Acetone | Methyl 3-((propan-2-ylidene)amino)-4-isopropoxybenzoate |
Formation of N-Heterocyclic Systems
This compound is a suitable precursor for the synthesis of fused N-heterocyclic systems like quinazolinones and benzimidazoles, which are important scaffolds in medicinal chemistry.
Quinazolinones : 2-Substituted quinazolin-4(3H)-ones can be synthesized from anthranilate derivatives. For example, hexafluoroisopropyl 2-aminobenzoates react with amidine hydrochlorides at room temperature to afford quinazolinones in excellent yields nih.gov. A similar strategy could be employed starting from this compound, which would first be converted to the corresponding 3-amino-4-isopropoxy-anthranilamide, followed by cyclization with an appropriate one-carbon source like an orthoester or an aldehyde nih.gov. The reaction of 3-amino-2-methyl-quinazolin-4(3H)-one with aldehydes is also a known route to Schiff base derivatives sapub.orgmdpi.com.
Benzimidazoles : The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with an aldehyde, carboxylic acid, or its equivalent nih.govresearchgate.net. Starting from this compound, a synthetic route would involve the introduction of a second amino group at the C-2 position of the benzene (B151609) ring. The resulting o-phenylenediamine derivative could then be cyclized with a suitable electrophile to form the benzimidazole ring system.
Table 4: Synthesis of N-Heterocyclic Scaffolds
| Starting Material Derivative | Reagent(s) | Heterocyclic Product |
|---|---|---|
| 3-Amino-4-isopropoxy-anthranilamide | Triethyl orthoformate | 7-Isopropoxy-quinazolin-4(3H)-one |
Reactions Involving the Methyl Ester Functional Group
The methyl ester group is primarily susceptible to nucleophilic acyl substitution reactions.
Hydrolysis to Carboxylic Acids
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-isopropoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), typically using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide followed by acidic workup, is common. The rate of hydrolysis can be influenced by steric and electronic factors nih.gov. Studies on the hydrolysis of various benzoate (B1203000) esters have shown that methyl esters are generally more metabolically stable compared to their higher homologous esters like ethyl or propyl esters nih.gov. The hydrolysis of aminobenzoate esters is a well-established transformation iitd.ac.in.
Table 5: Hydrolysis of Methyl Ester
| Reaction | Conditions | Product |
|---|---|---|
| Basic Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. HCl (aq) | 3-Amino-4-isopropoxybenzoic acid |
Transesterification Reactions
The methyl ester group of this compound can undergo transesterification to yield other esters. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol (R'-OH). The equilibrium-driven nature of this reaction necessitates the use of a large excess of the new alcohol or the removal of methanol (B129727) to drive the reaction to completion.
Common conditions for transesterification involve heating the substrate in the desired alcohol with a catalyst such as sulfuric acid, p-toluenesulfonic acid, or a metal alkoxide like sodium methoxide. Given the presence of a basic amino group in the molecule, acid-catalyzed methods would require an additional equivalent of acid to protonate the amine. Base-catalyzed transesterification, while generally faster, could be complicated by potential side reactions if the conditions are too harsh.
While specific studies on this compound are not prevalent, the transesterification of similar aromatic esters is a well-established process. The reaction is fundamental in polymer chemistry and for modifying the properties of pharmaceutical intermediates.
Table 1: Representative Conditions for Transesterification of Aromatic Esters
| Catalyst | Alcohol (R'-OH) | Temperature | Outcome |
|---|---|---|---|
| H₂SO₄ (catalytic) | Ethanol | Reflux | Ethyl Ester Formation |
| Sodium Ethoxide | Ethanol | Reflux | Ethyl Ester Formation |
This table presents generalized conditions for transesterification reactions on analogous aromatic esters.
Reduction to Alcohols
The methyl ester functionality can be selectively reduced to a primary alcohol, yielding (3-amino-4-isopropoxyphenyl)methanol. This transformation requires potent reducing agents, as milder reagents like sodium borohydride (NaBH₄) are typically ineffective at reducing esters. nih.gov
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, capable of cleanly converting the ester to the corresponding benzyl alcohol. researchgate.net The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). A subsequent aqueous workup is necessary to quench the excess reagent and hydrolyze the intermediate aluminum alkoxide salts to liberate the alcohol product. nih.gov
Due to the high reactivity of LiAlH₄, it will also react with any acidic protons present. Therefore, the amino group in the substrate will be deprotonated, consuming an equivalent of the hydride reagent. Care must be taken to use a sufficient excess of LiAlH₄ to ensure complete reduction of the ester. researchgate.net Alternative reducing agents like diisobutylaluminum hydride (DIBAL-H) could also be employed, which sometimes offer greater selectivity, particularly at low temperatures.
Table 2: Common Reagents for Ester Reduction
| Reagent | Solvent | Typical Temperature | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Reflux | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | No reaction with ester |
This table outlines the general reactivity of common reducing agents toward ester functionalities.
Reactions Involving the Isopropoxy Ether Linkage
Cleavage Reactions
The isopropoxy ether group is generally stable but can be cleaved under harsh acidic conditions. molaid.comnih.gov The cleavage of aryl alkyl ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. nih.gov Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this purpose. molaid.com
The reaction mechanism can be either Sₙ1 or Sₙ2 at the alkyl carbon. nih.gov For the isopropoxy group, the secondary carbon allows for the formation of a relatively stable secondary carbocation, suggesting that an Sₙ1 pathway is plausible. molaid.comchemscene.com Cleavage would result in the formation of methyl 3-amino-4-hydroxybenzoate (a phenol) and 2-halopropane. The C(aryl)-O bond remains intact because sp²-hybridized carbons are resistant to nucleophilic attack. nih.gov
Lewis acids, such as boron tribromide (BBr₃) or aluminum trichloride (AlCl₃), are also highly effective reagents for cleaving aryl ethers, often under milder conditions than strong mineral acids. nih.gov
Functionalization at the Isopropyl Moiety
Recent advances in C-H functionalization allow for the direct modification of the isopropyl group without cleaving the ether linkage. Photocatalytic methods have been developed for the highly selective α-aryloxyalkyl C–H functionalization of aryl alkyl ethers. nih.govchemrxiv.org
These reactions often employ an organic photocatalyst that, upon irradiation with visible light, initiates a single-electron oxidation of the electron-rich aromatic ether. nih.gov This is followed by deprotonation at the α-carbon of the alkyl group (the methine position of the isopropoxy group) to form a radical. This radical can then engage with a variety of radical acceptors, such as electron-poor alkenes, to form a new carbon-carbon bond. chemrxiv.org This strategy provides a powerful tool for late-stage derivatization, enabling the introduction of complex functionality at the isopropyl moiety. Electrophotocatalytic methods have also been described for achieving high regioselectivity in the C-H functionalization of ethers. thieme-connect.de
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution (SₑAr) due to the presence of two powerful electron-donating groups: the amino (-NH₂) and isopropoxy (-O-iPr) groups. Both are ortho-, para-directing activators. nih.gov The amino group is generally a stronger activator than the alkoxy group.
The directing effects of these two groups are cooperative. The position ortho to the amino group (C2) and ortho to the isopropoxy group (C5) are the most activated sites for electrophilic attack. The C2 position is sterically hindered by the adjacent amino and isopropoxy groups. The C5 position is meta to the amino group but ortho to the isopropoxy group. The C6 position is para to the amino group and meta to the isopropoxy group. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is activated by the isopropoxy group and less sterically hindered, and at the C6 position, which is strongly activated by the para-amino group. The methyl ester group (-CO₂Me) is a deactivating, meta-directing group, which would direct incoming electrophiles to the C5 position, further favoring substitution at this site.
Conversely, nucleophilic aromatic substitution (SₙAr) is generally disfavored on such an electron-rich ring. SₙAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack and a good leaving group (like a halide). Without such features, this compound would not be a suitable substrate for SₙAr reactions.
Chemo- and Regioselectivity in Multi-functionalized Substrates
The presence of three distinct functional groups (amine, ether, ester) on this compound raises important questions of chemoselectivity. The outcome of a reaction depends on the reagents and conditions employed.
Acylation: The amino group is significantly more nucleophilic than the ester or ether functionalities. Therefore, reactions with acylating agents (e.g., acetyl chloride, acetic anhydride) will selectively occur at the amino group to form an amide. This N-acylation is a common strategy to protect the amino group or to synthesize amide derivatives. chemrxiv.org
Alkylation: Similar to acylation, the amino group is the most nucleophilic site and will be preferentially alkylated over the ether oxygen.
Reduction: As discussed, strong hydrides like LiAlH₄ will reduce the ester. However, if other reducible groups were present, such as a nitro group, chemoselectivity would become a critical issue. For instance, catalytic hydrogenation (e.g., H₂/Pd-C) could potentially reduce a nitro group without affecting the ester.
Electrophilic Aromatic Substitution: The regioselectivity is governed by the combined directing effects of the substituents. The powerful ortho-, para-directing and activating effects of the amino and isopropoxy groups dominate over the meta-directing, deactivating effect of the ester. nih.gov As analyzed in section 3.4, substitution is strongly favored at the C5 position. For example, nitration of a similarly substituted system, 3-aminoquinoxalin-2(1H)-one, shows high regioselectivity.
The ability to control both chemo- and regioselectivity allows this molecule to serve as a versatile building block in organic synthesis. By choosing appropriate reaction conditions and protecting groups, chemists can selectively manipulate one functional group in the presence of others to construct more complex molecular architectures.
Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 4 Isopropoxybenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the detailed mapping of the molecular structure.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. ipb.ptresearchgate.net For Methyl 3-amino-4-isopropoxybenzoate, a combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals.
The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed in the table below. These predicted values are based on established substituent effects on aromatic systems and data from structurally similar compounds. rsc.orgchemicalbook.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |
|---|---|---|---|---|
| 1 | C | - | ~122.0 | HMBC to H-2, H-6 |
| 2 | CH | ~7.45 (d) | ~124.5 | COSY with H-6; HMBC to C-4, C-6, C=O |
| 3 | C | - | ~138.0 | HMBC to H-2, H-5, NH₂ |
| 4 | C | - | ~147.0 | HMBC to H-2, H-5, H-7 |
| 5 | CH | ~6.80 (d) | ~114.0 | COSY with H-6; HMBC to C-3, C-4 |
| 6 | CH | ~7.30 (dd) | ~118.0 | COSY with H-2, H-5; HMBC to C-2, C-4, C=O |
| - | C=O | - | ~167.0 | HMBC to H-2, H-6, H-10 |
| 7 | CH (isopropoxy) | ~4.60 (septet) | ~71.0 | COSY with H-8; HMBC to C-4 |
| 8, 9 | CH₃ (isopropoxy) | ~1.35 (d) | ~22.0 | COSY with H-7; HMBC to C-7 |
| 10 | CH₃ (ester) | ~3.85 (s) | ~52.0 | HMBC to C=O |
| - | NH₂ | ~4.00 (br s) | - | HMBC to C-3, C-4 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a cross-peak between the aromatic protons H-5 and H-6, and between H-2 and H-6, confirming their positions on the benzene (B151609) ring. A strong correlation would also be observed between the methine proton (H-7) and the methyl protons (H-8/9) of the isopropoxy group. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the direct assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon resonances (e.g., H-2 to C-2, H-7 to C-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:
The ester methyl protons (H-10) to the carbonyl carbon (C=O).
The aromatic proton H-2 to the carbonyl carbon (C=O) and C-4.
The isopropoxy methine proton (H-7) to the aromatic carbon C-4, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. science.gov NOESY is particularly useful for confirming conformation and the relative positioning of substituents. For this molecule, a NOESY spectrum would be expected to show correlations between the isopropoxy methine proton (H-7) and the aromatic protons at C-2 and C-5, confirming the orientation of the isopropoxy group relative to the ring.
This compound is an achiral molecule and therefore does not possess stereoisomers. However, NMR spectroscopy is a powerful technique for determining the stereochemistry of its potential chiral derivatives. wordpress.com
Should a chiral center be introduced into the molecule, for instance by a reaction that produces a chiral derivative, several NMR methods could be employed for stereochemical assignment. The reduction of a ketone to a secondary alcohol is a classic example where diastereomers may be formed. walisongo.ac.id In such cases, the diastereotopic protons in the two diastereomers would exhibit different chemical shifts and coupling constants.
Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine relative stereochemistry in rigid cyclic derivatives or molecules with constrained conformations. wordpress.com By measuring through-space interactions, NOE experiments can reveal which substituents are on the same face of a ring or which are in close proximity in a particular conformer. For complex cases, the formation of derivatives with a chiral derivatizing agent can also be used to distinguish between enantiomers in the NMR spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. st-andrews.ac.uk For this compound (C₁₁H₁₅NO₃), HRMS provides definitive confirmation of its molecular formula.
Table 2: HRMS Data for this compound (C₁₁H₁₅NO₃)
| Ion Type | Formula | Calculated Exact Mass | Hypothetical Measured Mass | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₆NO₃⁺ | 210.1125 | 210.1128 | 1.4 |
| [M+Na]⁺ | C₁₁H₁₅NNaO₃⁺ | 232.0944 | 232.0942 | -0.9 |
Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and its resulting product ions are analyzed. wikipedia.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of aromatic amines and esters is well-documented. hnxb.org.cnmiamioh.edu For the protonated molecule of this compound ([M+H]⁺, m/z 210.1), collision-induced dissociation (CID) would be expected to produce several characteristic fragment ions.
A primary fragmentation pathway for aromatic ethers involves the loss of the alkyl group as an alkene. miamioh.edu In this case, the isopropoxy group would likely be lost as propene (C₃H₆), resulting in a major fragment ion. Other common fragmentations include cleavage at the ester group.
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 210.1 | 168.1 | C₃H₆ (42.0) | Protonated methyl 3-amino-4-hydroxybenzoate |
| 210.1 | 151.1 | C₃H₇O (59.0) | Fragment from loss of isopropoxy radical |
| 210.1 | 179.1 | CH₃O (31.0) | Fragment from loss of methoxy radical |
| 168.1 | 136.1 | CH₄O (32.0) | Fragment from loss of methanol (B129727) from the ester |
| 168.1 | 121.1 | HCOOH (46.0) | Fragment from loss of formic acid |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. emerypharma.com It is widely used in the pharmaceutical and chemical industries for purity analysis and to monitor the progress of chemical reactions. researchgate.netyoutube.com
For purity assessment , a sample of this compound would be injected into an LC system, typically a reverse-phase column (e.g., C18). The components of the sample are separated based on their polarity. The eluent from the column is then directed into the mass spectrometer. A pure sample would ideally show a single sharp peak in the chromatogram at a specific retention time. The mass spectrum corresponding to this peak would show the expected m/z for the target compound (e.g., 210.1 for [M+H]⁺). The presence of other peaks in the chromatogram would indicate impurities, which can be identified or characterized by their respective mass spectra. fishersci.com
For reaction monitoring , LC-MS is used to track the conversion of starting materials to products over time. americanpharmaceuticalreview.com For example, in a synthesis of this compound from Methyl 3-amino-4-hydroxybenzoate, small aliquots of the reaction mixture could be taken at different time points. LC-MS analysis would allow for the simultaneous monitoring of the peak corresponding to the starting material (e.g., [M+H]⁺ at m/z 168.1) and the product ([M+H]⁺ at m/z 210.1). The progress of the reaction can be determined by observing the decrease in the starting material's peak area and the corresponding increase in the product's peak area, allowing for optimization of reaction conditions and determination of reaction completion.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural nuances of molecules. researchgate.net These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, giving rise to an IR spectrum. Raman spectroscopy provides complementary information by analyzing the light scattered from a molecule when irradiated with a monochromatic laser source.
Key vibrational modes for aminobenzoate derivatives are typically observed in the following regions:
Amino Group (-NH₂) Vibrations: The N-H stretching vibrations are particularly indicative, appearing as two distinct bands in the 3500–3300 cm⁻¹ region in IR spectra, corresponding to the asymmetric and symmetric stretching modes, respectively. The N-H bending (scissoring) vibration is typically found in the 1650–1580 cm⁻¹ range.
Ester Group (C=O and C-O) Vibrations: The ester carbonyl (C=O) stretching vibration is one of the most intense bands in the IR spectrum, generally appearing in the 1750–1700 cm⁻¹ region. welcomehomevetsofnj.org Its exact position is sensitive to electronic effects from the benzene ring and adjacent substituents. The C-O stretching vibrations of the ester group produce strong bands in the 1300–1000 cm⁻¹ range.
Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring typically occur above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.netwelcomehomevetsofnj.org The C=C stretching vibrations within the benzene ring appear as a series of bands in the 1625–1400 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 900–675 cm⁻¹ range, with their positions being indicative of the substitution pattern on the ring.
Isopropoxy Group Vibrations: The C-H stretching and bending vibrations of the isopropyl methyl groups will be present in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively. The C-O stretching of the ether linkage will contribute to the bands in the 1300-1000 cm⁻¹ region.
The following table summarizes the expected vibrational frequencies for this compound based on data from related compounds. researchgate.netresearchgate.netwelcomehomevetsofnj.org
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium-Strong |
| N-H Scissoring (Bend) | 1650 - 1580 | Medium-Variable | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1625 - 1400 | Medium-Strong | |
| Ester (-COOCH₃) | C=O Carbonyl Stretch | 1750 - 1700 | Very Strong |
| C-O Stretch | 1300 - 1100 | Strong | |
| Isopropoxy (-OCH(CH₃)₂) | Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |
| C-O Ether Stretch | 1260 - 1000 | Strong |
Vibrational spectroscopy, often combined with computational quantum chemical studies, can be utilized for the conformational analysis of flexible molecules like this compound. iu.edu.sa The primary sources of conformational isomerism in this molecule would be the rotation around the C(ring)-O bond of the isopropoxy group and the C(ring)-C bond of the ester group.
Different conformers may exhibit subtle but measurable differences in their vibrational spectra. For instance, the orientation of the isopropoxy or methyl ester group relative to the benzene ring can influence the electronic environment and, consequently, the vibrational frequencies of the C=O or C-O bonds. dergipark.org.tr In experimental studies, low-temperature measurements can help to "freeze out" specific conformers, simplifying the spectra. By comparing the experimental IR and Raman spectra with the theoretically predicted spectra for various stable conformers (calculated using methods like Density Functional Theory), it is possible to identify the most stable conformer present in the sample. iu.edu.sadergipark.org.tr
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and packing in the solid state.
While the crystal structure for this compound has not been reported, the structure of a closely related isomer, Methyl 4-amino-3-methylbenzoate , provides valuable insight into the structural characteristics of this class of compounds. nih.govresearchgate.net
In the reported structure of Methyl 4-amino-3-methylbenzoate, the molecule exhibits a nearly planar conformation, with the amino and methyl substituents lying in the plane of the benzene ring. nih.govresearchgate.net A key feature of its crystal packing is the formation of intermolecular hydrogen bonds. The amino group (-NH₂) acts as a hydrogen bond donor, interacting with the carbonyl oxygen atom of an adjacent molecule. nih.gov This N—H···O hydrogen bonding links the molecules into chains, which is a common and stabilizing motif in the crystal structures of amino-substituted esters. nih.govresearchgate.net It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding between its amino group and the ester carbonyl oxygen in the solid state.
The crystallographic data for Methyl 4-amino-3-methylbenzoate is summarized in the table below. nih.govresearchgate.net
| Parameter | Value (for Methyl 4-amino-3-methylbenzoate) |
| Chemical Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5670 (15) |
| b (Å) | 6.1080 (12) |
| c (Å) | 18.127 (4) |
| β (°) | 98.14 (3) |
| Volume (ų) | 829.4 (3) |
| Z (molecules/unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The structure of this compound, featuring a benzene ring substituted with both an electron-donating amino group and an electron-withdrawing ester group, gives rise to characteristic electronic transitions.
The primary transitions expected for this molecule are:
π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. libretexts.orglibretexts.org These are typically high-intensity absorptions. The presence of substituents on the benzene ring alters the energy of the molecular orbitals, usually shifting the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the ester and isopropoxy groups or the nitrogen of the amino group, to an antibonding π* orbital of the aromatic ring. libretexts.orglibretexts.org These transitions are generally of much lower intensity than π → π* transitions.
A significant feature in the electronic spectrum of molecules like this compound is the potential for Intramolecular Charge Transfer (ICT). The amino group is a strong electron donor (π-donor), while the methyl ester group is an electron acceptor. Upon photoexcitation, electron density can migrate from the amino group, through the aromatic ring, towards the ester group. rsc.org This ICT character in the excited state is sensitive to the polarity of the solvent, often resulting in a pronounced red-shift of the emission (fluorescence) spectrum in more polar solvents. rsc.org Studies on methyl aminobenzoate have shown that the first excited singlet state (S₁) possesses significant charge-transfer character, driven by the migration of electron density from the amino group to the ester function upon photoexcitation. rsc.org
Computational and Theoretical Chemistry Investigations of Methyl 3 Amino 4 Isopropoxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like Methyl 3-amino-4-isopropoxybenzoate. These calculations can predict geometries, energies, and a host of other electronic properties by solving approximations of the Schrödinger equation.
For a molecule such as this compound, a typical DFT study would involve geometry optimization to find the lowest energy conformation. This is often performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for a wide range of organic compounds.
Electronic Structure and Molecular Orbital Analysis
A detailed analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule and the nature of its chemical bonds. DFT calculations can provide information on atomic charges, bond orders, and the energies and shapes of molecular orbitals (MOs).
The molecular orbitals of this compound would be composed of contributions from the atomic orbitals of its constituent atoms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. google.com It focuses on the interaction between the HOMO of one reactant and the LUMO of another. google.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. sigmaaldrich.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sigmaaldrich.com
In the context of this compound, FMO theory would be used to predict its behavior in various chemical reactions. The energy of the HOMO is related to the ionization potential, indicating its propensity to be oxidized, while the energy of the LUMO is related to the electron affinity, indicating its propensity to be reduced.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 1: Theoretical Reactivity Descriptors (Note: The following table is illustrative and presents the type of data that would be generated from a DFT calculation. Specific values for this compound would require a dedicated computational study.)
| Descriptor | Formula | Predicted Trend for this compound |
| HOMO Energy (EHOMO) | - | Relatively high (less negative) due to electron-donating groups |
| LUMO Energy (ELUMO) | - | Relatively low (more negative) due to the ester group |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate, suggesting a balance of stability and reactivity |
| Ionization Potential (I) | -EHOMO | Moderate |
| Electron Affinity (A) | -ELUMO | Moderate |
| Electronegativity (χ) | (I + A) / 2 | Moderate |
| Chemical Hardness (η) | (I - A) / 2 | Moderate |
| Global Electrophilicity (ω) | χ2 / (2η) | Moderate electrophilicity |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, DFT calculations can be used to model its participation in chemical reactions, such as electrophilic aromatic substitution or nucleophilic acyl substitution.
By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. The activation energy of a reaction is the energy difference between the reactants and the transition state.
For instance, in a study of the aminolysis of methyl benzoate (B1203000), DFT methods were used to determine the structures and energies of transition states for different mechanistic pathways. researchgate.net A similar approach for this compound would involve locating the transition state structures for its reactions and calculating the associated activation barriers. This would provide detailed insights into the most favorable reaction pathways.
Prediction of Physicochemical Properties (e.g., pKa values, lipophilicity, collision cross sections)
Computational methods can predict a range of physicochemical properties that are crucial for understanding the behavior of a compound. For this compound, these properties can be estimated using quantitative structure-property relationship (QSPR) models or more rigorous quantum chemical calculations.
pKa values: The pKa is a measure of the acidity or basicity of a compound. For this compound, the pKa of the amino group would be of particular interest. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation or protonation of the molecule.
Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, and non-polar solvents. It is a critical parameter in medicinal chemistry. QSPR models can predict logP values based on the molecular structure. For this compound, the presence of the isopropoxy and methyl ester groups would contribute to its lipophilicity.
Collision Cross Sections (CCS): Ion mobility-mass spectrometry is an analytical technique that can separate ions based on their size, shape, and charge. The collision cross section is a measure of the effective area of an ion that it presents to a buffer gas. Theoretical calculations can predict CCS values, which can aid in the identification of unknown compounds. For this compound, predicted CCS values would be a valuable analytical parameter.
Table 2: Predicted Physicochemical Properties of this compound (Note: This table is illustrative. The values are estimates based on the structure and would need to be confirmed by dedicated computational or experimental studies.)
| Property | Predicted Value/Range | Method of Prediction |
| pKa (of the amino group) | 4-5 | Ab initio or DFT calculations of proton affinity |
| logP | 2-3 | QSPR models (e.g., based on atomic contributions) |
| Collision Cross Section (Ų) | ~150-160 | Trajectory-based methods (e.g., using molecular dynamics) |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies.
For this compound, the key flexible bonds would be the C-O bond of the isopropoxy group and the C-C bond between the aromatic ring and the ester group. A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This would reveal the global minimum energy conformation as well as any local minima, separated by rotational energy barriers. Such studies are crucial as the conformation of a molecule can significantly influence its properties and reactivity. For related molecules, computational modeling has been used to predict dihedral angles and rotational energy barriers.
Molecular Docking and Interaction Studies (focusing on chemical interactions with non-biological entities, e.g., catalysts)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design to model the interaction of a ligand with a biological target, it can also be applied to understand the interaction of a molecule with non-biological entities, such as catalysts.
In the context of this compound, molecular docking could be used to study its interaction with the surface of a heterogeneous catalyst or the active site of a homogeneous catalyst. For example, if this compound were to be synthesized or modified using a metal catalyst, docking simulations could help to understand how it binds to the catalyst's active sites. This would provide insights into the mechanism of catalysis and could aid in the design of more efficient catalytic systems. The interactions would be governed by forces such as hydrogen bonding (with the amino and ester groups), van der Waals forces, and electrostatic interactions.
Applications of Methyl 3 Amino 4 Isopropoxybenzoate in Chemical Research Non Clinical Focus
Role as a Versatile Organic Synthesis Building Block
Methyl 3-amino-4-isopropoxybenzoate serves as a highly adaptable starting material in the field of organic synthesis. Its structure, featuring an aromatic ring with amino, isopropoxy, and methyl ester groups, provides multiple reactive sites for a variety of chemical transformations.
Precursor to Functionalized Aromatic Compounds
The inherent reactivity of the functional groups on this compound allows for a range of modifications, making it an excellent precursor for more complex aromatic compounds. The amino group can undergo reactions such as diazotization, followed by substitution, to introduce a wide variety of functionalities onto the aromatic ring. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for synthetic elaboration.
The amino and isopropoxy groups also influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the benzene (B151609) ring. This controlled reactivity is crucial for the synthesis of highly substituted aromatic compounds with well-defined structures. For instance, related aminobenzoate derivatives are known to undergo reactions like halogenation and nitration at specific positions, a principle that can be extended to this compound.
The synthesis of related compounds, such as Methyl 3-amino-4-methylbenzoate, often involves the reduction of a nitro group to an amino group and the esterification of a carboxylic acid. chemicalbook.com These fundamental transformations are also applicable to the synthesis and further modification of this compound.
| Functional Group | Potential Reactions | Resulting Functionality |
| Amino (-NH2) | Diazotization, Acylation, Alkylation | Diverse substituents, Amides, Secondary/Tertiary Amines |
| Isopropoxy (-OCH(CH3)2) | Ether cleavage (harsh conditions) | Hydroxyl group |
| Methyl Ester (-COOCH3) | Hydrolysis, Amidation, Reduction | Carboxylic acid, Amides, Benzyl alcohol |
| Aromatic Ring | Electrophilic Substitution | Halogenated, Nitrated, Sulfonated derivatives |
Intermediate in the Synthesis of N-Heterocyclic Scaffolds
Nitrogen-containing heterocyclic compounds are of immense interest in various areas of chemistry due to their diverse biological and chemical properties. This compound, with its vicinal amino and ester functionalities, is a prime candidate for the construction of N-heterocyclic scaffolds.
The amino group can act as a nucleophile, reacting with a variety of electrophilic partners to initiate cyclization reactions. For example, condensation with a dicarbonyl compound or its equivalent can lead to the formation of fused heterocyclic systems. The ester group can also participate in these cyclization strategies, either directly or after conversion to a more reactive functional group.
The synthesis of quinazolinones, a class of N-heterocycles, often starts from anthranilic acids (2-aminobenzoic acids). nih.gov While this compound is a 3-aminobenzoate (B8586502) derivative, its reactive sites can be manipulated to participate in similar cyclization pathways, potentially leading to novel heterocyclic structures. The general strategy involves the reaction of the amino group with a one-carbon synthon, followed by cyclization with the ester group.
Construction of Complex Molecular Architectures for Chemical Libraries
Chemical libraries, which are large collections of diverse molecules, are essential tools in chemical biology and drug discovery for the identification of new lead compounds. The construction of these libraries often relies on the use of versatile building blocks that can be readily modified to generate a wide range of analogs.
This compound, with its multiple points of diversification, is an ideal scaffold for the synthesis of chemical libraries. The amino group can be acylated or alkylated with a variety of reagents, while the ester can be converted to a range of amides. These transformations can be performed in a combinatorial fashion to rapidly generate a large number of distinct products.
The synthesis of related aminobenzoates has been utilized in the creation of such libraries. For example, the reaction of an aminobenzoate with various sulfonyl chlorides or carboxylic acid chlorides would yield a library of sulfonamides or amides, respectively. This approach allows for the systematic exploration of the chemical space around the this compound core.
Contributions to Material Science and Polymer Chemistry
The unique combination of functional groups in this compound also lends itself to applications in the development of new materials, including advanced polymers and coordination compounds.
Monomer or Component for Advanced Polymer Synthesis
Polymers with specific functionalities are in high demand for a variety of applications. The amino and ester groups of this compound make it a suitable monomer for the synthesis of functional polymers. For instance, it can be incorporated into polyesters or polyamides through condensation polymerization.
The amino group can also be modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer can then be polymerized to form a polymer with pendant isopropoxy-substituted aminobenzoate units. beilstein-journals.org These functional groups can impart specific properties to the polymer, such as thermal stability, altered solubility, or the ability to coordinate with metal ions. The synthesis of amino acid-derived vinyl polymers demonstrates the utility of amino acid-like structures in creating polymers with controlled properties. rsc.orgresearchgate.net
| Polymer Type | Polymerization Method | Role of this compound | Potential Properties |
| Polyamide | Condensation Polymerization | Diamine component (after modification) | High thermal stability, specific solubility |
| Polyester | Condensation Polymerization | Diol or Diacid component (after modification) | Tunable thermal and mechanical properties |
| Polyacrylate | Free Radical Polymerization | Functional monomer (after acrylation) | Functional side chains for further modification |
Ligand in Coordination Polymer and Metal-Organic Framework (MOF) Design
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com These materials have garnered significant attention due to their porous nature and potential applications in gas storage, separation, and catalysis.
The use of aminobenzoic acids and their derivatives as ligands in the synthesis of coordination polymers is well-established. mdpi.comresearchgate.netnetjournals.org For example, 3-amino-4-hydroxybenzoate has been used to create a cobalt(II)-based MOF. mdpi.com By analogy, this compound is a promising candidate for the design of new coordination polymers and MOFs with potentially novel topologies and properties.
Utility in Catalysis and Ligand Development
The presence of a nucleophilic amino group and the potential for modification of the ester and ether functionalities make this compound a plausible, though not widely reported, building block in the synthesis of more complex molecules like ligands for catalysis.
In asymmetric synthesis, the goal is to create chiral molecules with a high degree of enantioselectivity. This is often achieved using chiral catalysts, which are typically composed of a metal center and a chiral organic molecule known as a ligand. Amino acids and their derivatives are common starting materials for synthesizing these ligands. The amino group of a compound like this compound could be functionalized to create a scaffold capable of coordinating with a metal.
The general strategy involves reacting the amine with a chiral moiety or building a complex, multi-dentate structure around the aminobenzoate core. While direct synthesis of a chiral ligand from this compound is not a prominent example in the literature, the conversion of N-protected amino acid esters into chiral molecules is a well-established method in synthetic chemistry. For instance, amino acid amides are known to react with iodo-aryls in the presence of palladium catalysts and specialized ligands to produce chiral α-amino acid derivatives. This highlights the potential for aminobenzoate structures to be incorporated into complex chiral architectures.
Table 1: Potential Synthetic Steps for Ligand Development
| Step | Reaction Type | Purpose |
|---|---|---|
| 1 | N-Acylation/Alkylation | Introduce a chiral auxiliary or a second coordination site. |
| 2 | Ester Hydrolysis | Convert the methyl ester to a carboxylic acid for further functionalization. |
| 3 | Amide Coupling | Link the molecule to other chiral fragments or a polymer support. |
Organocatalysts are small organic molecules that can drive chemical reactions without the need for a metal. The development of novel organocatalysts is a significant area of research. Molecules containing both hydrogen-bond-donating (e.g., amine) and hydrogen-bond-accepting (e.g., ester carbonyl) groups can be effective in this context.
The structure of this compound, featuring an aniline-type amine, makes it a potential precursor for catalysts such as chiral phosphoric acids or thiourea-based catalysts after suitable functionalization. The amine group could be transformed into a thiourea, while the rest of the molecule provides a rigid scaffold that can create a specific chiral environment for a reaction. The design of such catalysts often involves building upon a core structure to create specific spatial arrangements that enable stereocontrol. The rational design of selective inactivators and catalysts often relies on creating intermediates that are stable within an active site, a principle that could be applied by modifying the aminobenzoate scaffold.
Applications in Analytical Method Development and Optimization
In analytical chemistry, the purity and identity of chemical compounds are paramount. Reference standards are essential for the development and validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used to separate, identify, and quantify components in a mixture. The development of a robust chromatographic method requires a pure reference standard of the analyte of interest. This compound, when synthesized to a high degree of purity, can serve as such a standard for methods aimed at monitoring reactions where it is a starting material, intermediate, or final product.
For instance, a reversed-phase HPLC method would be the most common approach for this compound. Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic or phosphoric acid), column type (e.g., C18), flow rate, and detector wavelength. An HPLC method for the structurally related compound Isopropyl 3-amino-4-methylbenzoate utilizes a mobile phase of acetonitrile and water with phosphoric acid. The validation of such an analytical method, as per regulatory guidelines, ensures its accuracy, precision, linearity, and robustness.
Table 2: Illustrative HPLC Method Parameters for an Aminobenzoate Derivative
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase separation of non-polar to moderately polar analytes. |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Elution of the compound from the column; formic acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |
| Detection | UV Spectrophotometer at ~254 nm or ~310 nm | Monitoring the analyte as it elutes based on its UV absorbance. |
| Injection Volume | 10 µL | Introduction of a precise amount of the sample onto the column. |
For faster analysis, these conditions could be adapted to a UPLC system, which uses columns with smaller particles (<2 µm) and higher pressures to achieve better resolution and shorter run times.
Spectrophotometric assays rely on changes in the absorption of light by a sample as a result of a chemical reaction. Aromatic amines are common chromophores (parts of a molecule responsible for its color) and can be used to develop such assays. The amine group in this compound can be diazotized and then coupled with another aromatic compound (a coupling agent) to produce a highly colored azo dye. The intensity of the color, measured with a spectrophotometer, would be directly proportional to the concentration of the original amine.
This principle is the basis for the Bratton-Marshall assay for aromatic amines. While no specific spectrophotometric assay has been published for this compound, the chemical foundation for its detection via this method is well-established. Furthermore, the amine group could serve as a reactive handle for attaching a fluorophore, creating a fluorescent probe. The synthesis of novel fluorescent probes for detecting specific analytes is an active area of research, where changes in the fluorescence signal upon binding are used for quantification.
Future Research Directions and Emerging Opportunities for Methyl 3 Amino 4 Isopropoxybenzoate
Exploration of Novel Synthetic Pathways and Catalytic Transformations
The development of efficient and sustainable methods for the synthesis of Methyl 3-amino-4-isopropoxybenzoate is a primary area for future research. While classical approaches can be envisaged, modern synthetic methodologies offer avenues for improved yield, selectivity, and environmental compatibility.
Plausible Synthetic Routes: A common strategy for synthesizing similar compounds, such as Methyl 3-amino-4-methylbenzoate, involves a two-step process. chemicalbook.com The first step is often the esterification of the corresponding carboxylic acid, in this case, 3-amino-4-isopropoxybenzoic acid, using an alcohol like methanol (B129727) in the presence of an acid catalyst. chemicalbook.combond.edu.au An alternative starting point could be the corresponding nitro compound, 3-nitro-4-isopropoxybenzoic acid, which would first be esterified and then the nitro group would be reduced to an amine. chemicalbook.com The reduction of nitro compounds to amines is a well-established transformation in organic synthesis. jeeadv.ac.in
Future research could focus on the development of novel catalytic systems for these transformations. For instance, the use of solid acid catalysts for the esterification step could simplify purification and catalyst recycling. For the reduction of the nitro group, research into chemoselective catalysts that are effective under mild conditions would be beneficial.
Catalytic Transformations: The functional groups present in this compound offer multiple handles for further chemical modifications. The primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, leading to a diverse range of derivatives. jeeadv.ac.in The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides. jeeadv.ac.in Future research could explore the use of organocatalysis for the functionalization of the amino group, which could lead to enantioselective transformations. rsc.org
Development of Advanced Functional Materials Utilizing this Scaffold
The unique combination of functional groups in this compound makes it an interesting building block for the creation of advanced functional materials.
Potential Applications in Polymer Science: The amino group of this compound could be utilized for the synthesis of novel polymers. For example, it could be incorporated into polyamides, polyimides, or polyurethanes, potentially imparting unique properties due to the isopropoxy substituent. The development of automated synthesis techniques could accelerate the creation and screening of libraries of such polymers. wikipedia.org
Metal-Organic Frameworks (MOFs): The carboxylic acid derivative of this compound (obtained via hydrolysis of the ester) could serve as a ligand for the construction of metal-organic frameworks (MOFs). A study on the related 3-amino-4-hydroxybenzoate has shown its ability to form coordination polymers with metal ions like cobalt and zinc, resulting in materials with interesting magnetic and photoluminescent properties. mdpi.com Similar research on the isopropoxy derivative could lead to new MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Surface Functionalization: The modification of silica (B1680970) surfaces with organic molecules is crucial for developing materials with tailored properties for various applications. nsf.gov The amino or carboxyl functionalities of this compound or its derivatives could be used to covalently attach this molecule to silica or other oxide surfaces, thereby modifying their chemical and physical characteristics.
Deeper Mechanistic Understanding of its Chemical Reactions through Advanced Techniques
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While no specific mechanistic studies on this compound have been published, several advanced techniques could be employed for this purpose.
Spectroscopic and Analytical Methods: Modern spectroscopic techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways. Mass spectrometry is another powerful tool for identifying reaction intermediates. nist.gov For example, high-resolution mass spectrometry (HRMS) has been used to identify key intermediates in the catalytic asymmetric α-alkylation of amino esters. rsc.org
Isotopic Labeling Studies: Isotopic labeling experiments can be instrumental in elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern automation and flow chemistry techniques offers significant advantages for the synthesis and optimization of reactions involving this compound.
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers benefits such as improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scaling up. ambeed.com The synthesis of esters, a key step in the potential production of this compound, has been successfully demonstrated using flow chemistry. ambeed.com Future work could focus on developing a continuous-flow process for the entire synthesis of this compound.
Automated Synthesis Platforms: Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. sigmaaldrich.comnih.gov These platforms can automatically perform a series of reactions, purifications, and analyses, enabling high-throughput screening of reaction conditions or the generation of a diverse set of derivatives of this compound for various applications. chemrxiv.org
Computational Design of New Derivatives with Tunable Chemical Properties
Computational chemistry provides powerful tools for the in-silico design and investigation of new molecules with desired properties, which can guide and accelerate experimental work.
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric and electronic structures, spectroscopic properties, and reactivity of this compound and its derivatives. nih.govacs.org Such studies can provide insights into the effects of substituents on the properties of the molecule, aiding in the design of new compounds with tunable characteristics. For instance, computational studies have been used to investigate the stability and aromaticity of substituted azaanthracenes. researchgate.net
Molecular Docking and Dynamics: For potential biological applications, molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. nih.govacs.org This can help in prioritizing compounds for synthesis and experimental testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 3-amino-4-isopropoxybenzoate, and how can reaction conditions be optimized?
- Answer : A common approach involves modifying the hydroxyl group of methyl 3-amino-4-hydroxybenzoate via alkylation with isopropyl bromide or similar reagents. For example, refluxing with excess aryl acid under acidic conditions can yield ester derivatives (e.g., benzoxazole-carboxylates) . Optimization may include adjusting reaction time (e.g., 15 hours for cyclization), temperature (e.g., 45°C for coupling reactions), and stoichiometry of reagents to minimize side products . Monitoring via TLC (e.g., Rf = 0.62 in hexane/EtOH) is critical for tracking progress .
Q. How is this compound characterized using spectroscopic methods?
- Answer : Key techniques include:
- 1H NMR : Peaks for the isopropoxy group (δ ~1.3–1.4 ppm for CH3, δ ~4.5–5.0 ppm for OCH) and the methyl ester (δ ~3.8–3.9 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 370.4 for a related benzoate ester) confirm molecular weight .
- Melting point : Compare observed values (e.g., 217.5–220°C) with literature to assess purity .
Q. What safety protocols are recommended for handling this compound in the lab?
- Answer : Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Avoid inhalation and skin contact; wash thoroughly with water if exposed. Store in sealed containers in dry, ventilated areas to prevent degradation. Fire hazards require dry chemical extinguishers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Answer : Discrepancies in NMR or mass spectra may arise from impurities (e.g., unreacted starting materials) or stereochemical variations. Use preparative chromatography (e.g., flash column) to isolate pure fractions. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to confirm structural assignments .
Q. What strategies mitigate side reactions during the synthesis of triazine-linked benzoate derivatives?
- Answer : Competitive reactions (e.g., over-alkylation or hydrolysis) can be minimized by:
- Using anhydrous solvents and inert atmospheres to suppress hydrolysis.
- Controlling stoichiometry (e.g., 1.00 equiv. of triazine coupling agents) to avoid excess reagent .
- Introducing protecting groups (e.g., tert-butyl esters) for sensitive functionalities .
Q. How do structural modifications (e.g., isopropoxy vs. methoxy groups) impact the stability of benzoate esters?
- Answer : Bulkier substituents like isopropoxy enhance steric hindrance, potentially improving thermal stability. Compare degradation profiles via thermogravimetric analysis (TGA) or accelerated stability studies under varying pH/temperature. For example, methoxy derivatives may hydrolyze faster under basic conditions due to reduced steric protection .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. For halogenated impurities (e.g., brominated byproducts), inductively coupled plasma mass spectrometry (ICP-MS) provides ppb-level sensitivity. Reference standards (e.g., 4-chlorobenzophenone) aid in calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
